4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde

HDAC Inhibitor Antiproliferative Activity Cancer Research

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde (CAS 884504-72-7) is a partially saturated heterocyclic compound characterized by a fused 1,3-benzothiazole ring system with an aldehyde functional group at the 2-position. This aldehyde moiety is critical for its reactivity, enabling its primary use as a key intermediate and versatile building block in organic synthesis.

Molecular Formula C8H9NOS
Molecular Weight 167.23 g/mol
CAS No. 884504-72-7
Cat. No. B1603127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde
CAS884504-72-7
Molecular FormulaC8H9NOS
Molecular Weight167.23 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)N=C(S2)C=O
InChIInChI=1S/C8H9NOS/c10-5-8-9-6-3-1-2-4-7(6)11-8/h5H,1-4H2
InChIKeyDKERWJOGOMSSOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde (CAS 884504-72-7) for HDAC Inhibitor Synthesis and Materials Science


4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde (CAS 884504-72-7) is a partially saturated heterocyclic compound characterized by a fused 1,3-benzothiazole ring system with an aldehyde functional group at the 2-position . This aldehyde moiety is critical for its reactivity, enabling its primary use as a key intermediate and versatile building block in organic synthesis . The presence of the saturated cyclohexene ring distinguishes it from fully aromatic benzothiazole analogs, imparting a distinct three-dimensional structure and influencing both its physicochemical properties and its downstream biological activity when incorporated into larger molecular frameworks [1]. It is commercially available for research and development purposes .

Why Simple Benzothiazole Analogs Cannot Replace 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde


Substitution with other benzothiazole carbaldehydes is not straightforward due to the unique influence of the 4,5,6,7-tetrahydro substitution on both the compound's own reactivity and the performance of its downstream derivatives. The saturated ring in 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde alters the electronic distribution and three-dimensional shape compared to its fully aromatic counterpart, 1,3-benzothiazole-2-carbaldehyde (CAS 6639-57-2). This structural difference directly impacts its role as a scaffold in drug discovery; for instance, when incorporated into histone deacetylase (HDAC) inhibitors, the tetrahydrobenzothiazole core leads to a distinct biological profile, as evidenced by a derivative (compound 6h) that displays significantly superior antiproliferative activity compared to the clinical HDAC inhibitor ACY1215 [1]. This demonstrates that the core scaffold is not an inert linker but a critical determinant of biological activity, making generic substitution a risk to project outcomes.

Quantitative Differentiation of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde from Structural Analogs


Differentiated Antiproliferative Activity of a Downstream HDAC Inhibitor Derived from the Tetrahydrobenzothiazole Scaffold

A hydroxamic acid-based HDAC inhibitor (compound 6h) synthesized using 4,5,6,7-tetrahydrobenzothiazole as the structural core demonstrates a significantly lower IC50 (4.19 µM) against KYSE30 human esophageal cancer cells compared to the reference HDAC inhibitor ACY1215 (IC50 = 19.84 µM) [1]. This represents a 4.7-fold increase in potency for the derivative of the target scaffold.

HDAC Inhibitor Antiproliferative Activity Cancer Research

Enhanced Lipophilicity for Blood-Brain Barrier Penetration Compared to Aromatic Benzothiazole Carbaldehyde

The calculated partition coefficient (ACD/LogP) for 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde is 3.26 . In comparison, the fully aromatic 1,3-benzothiazole-2-carbaldehyde (CAS 6639-57-2) is predicted to have a LogP of approximately 1.73 [1].

Physicochemical Property Lipophilicity CNS Drug Design

In Vivo Efficacy of a Tetrahydrobenzothiazole-Derived HDAC Inhibitor in a Zebrafish Xenograft Model

Compound 6h, a pan-HDAC inhibitor synthesized with the tetrahydrobenzothiazole core, exhibited potent antitumor effects in an A549 zebrafish xenograft model [1]. This in vivo validation distinguishes the scaffold's utility from many other benzothiazole derivatives that lack documented in vivo efficacy data.

In Vivo Efficacy Xenograft Model Antitumor Activity

Targeted Research Applications for 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carbaldehyde Based on Validated Performance


Synthesis of Next-Generation Pan-HDAC Inhibitors with Superior Antiproliferative Activity

Procurement of this compound is strategically warranted for medicinal chemistry programs aiming to develop novel pan-HDAC inhibitors. Direct comparative data shows that a derivative synthesized from this scaffold (compound 6h) exhibits a 4.7-fold higher potency (IC50 of 4.19 µM) against KYSE30 cancer cells compared to the clinical-stage HDAC inhibitor ACY1215 (IC50 of 19.84 µM) [1]. This quantitative advantage positions the tetrahydrobenzothiazole core as a high-value starting point for creating more efficacious anticancer agents.

Design of CNS-Penetrant Drug Candidates Leveraging Enhanced Lipophilicity

The compound's ACD/LogP of 3.26 is 1.53 units higher than its fully aromatic analog [1], translating to a significantly higher predicted lipophilicity. Researchers focused on central nervous system (CNS) targets or those requiring improved membrane permeability should prioritize this tetrahydro derivative over standard benzothiazole-2-carbaldehyde. This property is critical for ensuring lead compounds have a greater likelihood of crossing the blood-brain barrier.

Advancing Validated In Vivo Leads in Oncology Research

For research groups seeking to move beyond in vitro assays, this compound offers a defined path to in vivo validation. Derivatives built on this specific scaffold have already demonstrated potent antitumor effects in an A549 zebrafish xenograft model [1]. This established precedent significantly reduces the risk and uncertainty associated with in vivo screening of new chemical entities, making it a rational choice for projects requiring early-stage in vivo proof-of-concept.

Building Block for Advanced Materials and Anti-Corrosion Dyes

Beyond medicinal chemistry, this aldehyde serves as a versatile precursor in materials science. Its unique structure has been successfully utilized to synthesize novel mono azo dyes that exhibit demonstrable anti-corrosion behavior on mild steel in acidic environments [2]. This application, supported by peer-reviewed research, offers a distinct industrial use-case not commonly associated with simpler benzothiazole carbaldehydes.

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